Methyl 2-(methoxymethyl)acrylate

Übersicht

Beschreibung

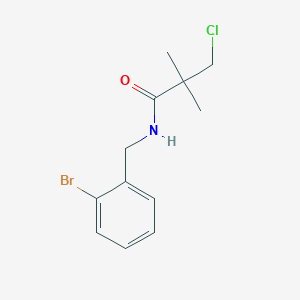

“Methyl 2-(methoxymethyl)acrylate” is a chemical compound . It is similar to “Methyl 2-chloroacrylate”, which is a colorless liquid used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers .

Synthesis Analysis

The synthesis of (Meth)Acrylates involves the use of traditional anionic initiators, including alkali metal alkyls and enolates, Grignard reagents, a-methylstyrene tetramer, and electron-transfer agents . The free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer is conducted in a polymerization reaction tube using 2,2′-azobisisobutyronitrile (AIBN) (1% of the monomer mass) as initiator in 10 mL of 1,4-dioxane, at 65°C with 90% conversion in 6 h .

Physical And Chemical Properties Analysis

“Methyl 2-(methoxymethyl)acrylate” is a clear colorless liquid with a sharp musty odor . It is sensitive to heat and light . It is incompatible with strong oxidizing agents and polymerization initiators . Acrylates are known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have good weatherability and ozone resistance due to the absence of double bonds in their backbone .

Wissenschaftliche Forschungsanwendungen

Polymerization Applications

Free Radical Polymerization : Methyl 2-(methoxymethyl)acrylate (MC1MA) has been studied for its application in free radical polymerization. It shows better conversions to high-molecular-weight polymers than methyl methacrylate (MMA), due to the presence of a heteroatom in the methyl group, which increases polymerizability (Günaydin et al., 2005).

Low Glass Transition Temperature Polymers : The polymerization of methyl 2-(ω-methoxyoligoethyleneoxymethyl)acrylates leads to high molecular weight polymers with low glass transition temperatures. These polymers are generally soluble in water and benzene (Yamada et al., 1993).

Steric Hindrance-Assisted Polymerization : Methyl 2-(acyloxymethyl)acrylates demonstrate faster homopolymerization than MMA, despite having large 2-substituents. This is attributed to steric hindrance which assists in polymerization to higher molecular weights (Kobatake et al., 1995).

Stereospecific Anionic Polymerization : Anionic polymerizations of hydroxyl-protected α-(hydroxymethyl)acrylates, including those with methoxymethyl protecting groups, have been found to produce highly isotactic polymers (Kohsaka et al., 2015).

Copolymerization with Styrene and Methyl Methacrylate : Methyl 2-(ω-methoxyoligoethyleneoxymethyl)acrylates show similar reactivities to methyl 2-alkoxymethylacrylate in copolymerization with styrene and methyl methacrylate (Yamada et al., 1993).

Chemical Synthesis and Reaction Studies

- Hydrodimerization : Methyl acrylate, including derivatives like methyl2-(methoxymethyl)acrylate, can be hydrodimerized in methanolic solutions by cobalt complexes into products like dimethyl adipate (Kanai & Ishii, 1981).

Oxidative Methoxycarbonylation : In the presence of a copper-palladium catalytic system, methyl 2-(methoxymethyl)acrylate can be formed from allene through oxidative methoxycarbonylation with carbon monoxide and methanol (Mal’kina et al., 2002).

Atom Transfer Radical Polymerization : 2-Methoxy ethyl acrylate, a functional monomer similar in structure to methyl 2-(methoxymethyl)acrylate, can be homopolymerized using atom transfer radical polymerization techniques, demonstrating the controlled nature of polymerization (Brar & Saini, 2007).

Hydrocarbonylation and Dimerization : Under certain conditions, the hydrocarbonylation and dimerization of methyl acrylate can lead to products like dimethyl 4-oxopimelate and 1,3-bis(methoxycarbonyl)-1-butene (Murata & Matsuda, 1982).

Other Applications

- Cross-Linking Agent in Coatings : Derivatives of methyl acrylate, such as glycerolcarbonate methacrylate, are utilized as cross-linking agents in hydroxyurethane-acrylate coatings. These coatings, applied on surfaces like glass and steel, demonstrate enhanced properties like thermal stability and transparency (Morales-Cerrada et al., 2021).

Microstructure Analysis of Copolymers : Methyl acrylate, including its derivatives, has been used to study the microstructure of copolymers. For instance, the analysis of methyl acrylate-4-vinyl pyridine copolymers using 1H-NMR spectra helps in understanding the terminal model of copolymerization (Natansohn et al., 1978).

Stereochemical Control in Polymerization : The stereospecific radical polymerization of α-(alkoxymethyl)acrylates, which include compounds like methyl α-(methoxymethyl)acrylates, can be controlled by Lewis acid catalysts, demonstrating the ability to synthesize polymers with varied stereochemistry (Baraki et al., 2001).

Photoinitiation in Polymerization : Methyl 2-(methoxymethyl)acrylate has been involved in studies related to photoinitiation, essential for understanding the photodecomposition processes in polymerization of acrylic esters (Hageman et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(methoxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(4-8-2)6(7)9-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXULFYZCPMBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447102 | |

| Record name | methyl 2-(methoxymethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(methoxymethyl)acrylate | |

CAS RN |

25328-81-8 | |

| Record name | methyl 2-(methoxymethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(methoxymethyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazole, 5-[(methylsulfonyl)methyl]-](/img/structure/B1654527.png)

![17-(Aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1654530.png)

![5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid hydrochloride](/img/structure/B1654534.png)

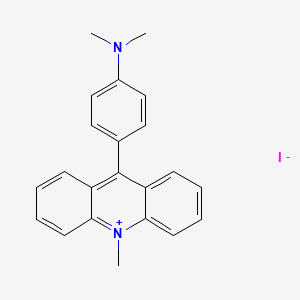

![Trimethyl-[3-oxo-3-(4-propoxyphenyl)propyl]azanium;iodide](/img/structure/B1654537.png)

![N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1654546.png)